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Introduction
Apatinib, a potent small-molecule tyrosine kinase inhibitor, has emerged as a significant

therapeutic agent in oncology, primarily through its selective inhibition of Vascular Endothelial

Growth Factor Receptor 2 (VEGFR-2).[1] This inhibition disrupts the downstream signaling

pathways crucial for angiogenesis, a vital process for tumor growth and metastasis. Following

administration, Apatinib undergoes extensive metabolism, resulting in the formation of several

metabolites. Among these, the M1-1 metabolite, identified as cis-3-hydroxy-apatinib, is a

notable circulating metabolite with pharmacological activity. Understanding the specific

contribution of M1-1 to the overall clinical efficacy and safety profile of Apatinib is crucial for a

comprehensive assessment of the drug's action. This technical guide provides an in-depth

analysis of the pharmacological activity of the Apatinib metabolite M1-1, presenting available

quantitative data, detailing relevant experimental protocols, and visualizing key molecular

pathways and experimental workflows.

Pharmacokinetics and Metabolism of Apatinib
Apatinib is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP3A4/5

being the major contributors, and to a lesser extent, CYP2D6, CYP2C9, and CYP2E1.[1][2]

The biotransformation of Apatinib involves several pathways, including hydroxylation, N-

dealkylation, and oxidation, leading to the formation of multiple metabolites.[1]
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The steady-state plasma concentrations of Apatinib and its major metabolites have been

characterized in human subjects. The M1-1 metabolite, cis-3-hydroxy-apatinib, is one of the

significant circulating metabolites.[1] The table below summarizes the key pharmacokinetic

parameters of Apatinib and its major metabolites.

Table 1: Steady-State Pharmacokinetic Parameters of Apatinib and its Major Metabolites[1]

Compound Cmax (ng/mL) Tmax (hr)
AUC0-24h
(ng·h/mL)

Steady-State
Exposure vs.
Apatinib

Apatinib 709 ± 253 4.1 ± 1.5 7684 ± 3163 100%

M1-1 (cis-3-

hydroxy-apatinib)
215 ± 83 5.3 ± 2.2 4291 ± 2056 56%

M1-2 (trans-3-

hydroxy-apatinib)
74.3 ± 36.1 6.5 ± 2.9 1686 ± 932 22%

M1-6 (Apatinib-

N-oxide)
128 ± 55 5.8 ± 2.5 2452 ± 1247 32%

Pharmacological Activity of Apatinib and Metabolite
M1-1
Apatinib exerts its anti-angiogenic and anti-tumor effects by selectively inhibiting the tyrosine

kinase activity of VEGFR-2.[3][4] This blockade prevents the autophosphorylation of the

receptor upon binding of its ligand, VEGF, thereby inhibiting downstream signaling cascades.

While extensive data is available on the pharmacological activity of the parent compound,

Apatinib, specific inhibitory concentrations (e.g., IC50 values) for the M1-1 metabolite are not

readily available in the public domain. However, the contribution of M1-1 to the overall

pharmacological effect of Apatinib has been estimated.

Table 2: Pharmacological Activity of Apatinib and Estimated Contribution of Metabolite M1-1
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Compound Target IC50 (nM)

Contribution to
Overall
Pharmacological
Activity

Apatinib VEGFR-2 1 Major contributor

c-Kit 429 Minor contributor

c-Src 530 Minor contributor

Ret 13 Minor contributor

M1-1 (cis-3-hydroxy-

apatinib)
VEGFR-2 Not Reported

5.42% to 19.3% of

parent drug activity[1]

[5]

The data indicates that while Apatinib is the primary contributor to the overall pharmacological

activity, the M1-1 metabolite retains a notable fraction of the parent drug's inhibitory potential

against VEGFR-2.[1][5]

Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and the experimental approaches to

characterize the pharmacological activity of Apatinib and its metabolites, the following diagrams

are provided in the DOT language for Graphviz.
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Caption: Apatinib and M1-1 inhibit VEGFR-2 signaling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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